molecular formula C23H29FN2 B12474775 1-[(3-Fluorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine

1-[(3-Fluorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine

Cat. No.: B12474775
M. Wt: 352.5 g/mol
InChI Key: DMIOTDCQXWUBFN-UHFFFAOYSA-N
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Description

1-[(3-Fluorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a fluorophenyl group and a phenylcyclohexyl group attached to the piperazine ring, making it a unique and potentially valuable compound in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Fluorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Fluorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-[(3-Fluorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its use as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-Fluorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl and phenylcyclohexyl groups may enhance its binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-Fluorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine is unique due to the presence of both a fluorophenyl group and a phenylcyclohexyl group, which may confer distinct chemical and biological properties. This combination of functional groups can enhance its potential as a versatile compound in various fields of research.

Properties

Molecular Formula

C23H29FN2

Molecular Weight

352.5 g/mol

IUPAC Name

1-[(3-fluorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine

InChI

InChI=1S/C23H29FN2/c24-22-8-4-5-19(17-22)18-25-13-15-26(16-14-25)23-11-9-21(10-12-23)20-6-2-1-3-7-20/h1-8,17,21,23H,9-16,18H2

InChI Key

DMIOTDCQXWUBFN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)CC4=CC(=CC=C4)F

Origin of Product

United States

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